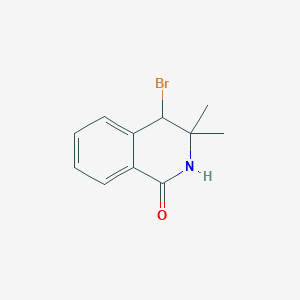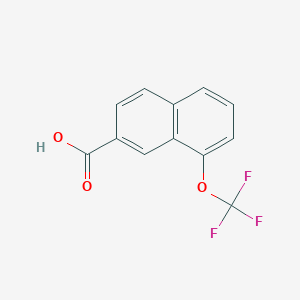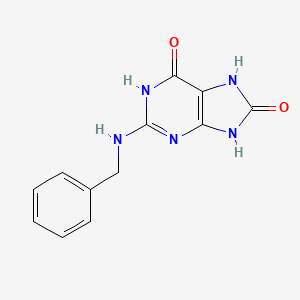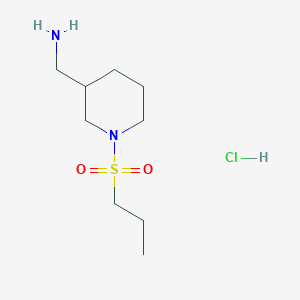![molecular formula C15H18N2O2 B11857951 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- CAS No. 88808-38-2](/img/structure/B11857951.png)
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro[45]decane-2,4-dione, 3-(3-methylphenyl)- is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin derivative with a 3-methylphenyl-substituted amine. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the 3-methylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-phenyl-
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(4-methylphenyl)-
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(2-methylphenyl)-
Uniqueness
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Número CAS |
88808-38-2 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |
Clave InChI |
CYKGISYTZNRFSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)
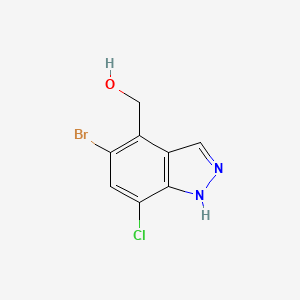
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)
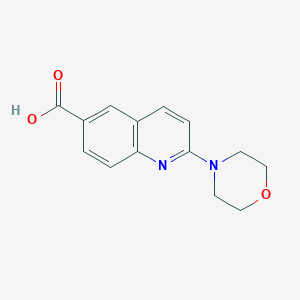

![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
